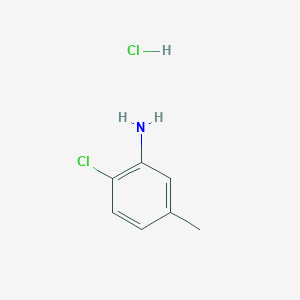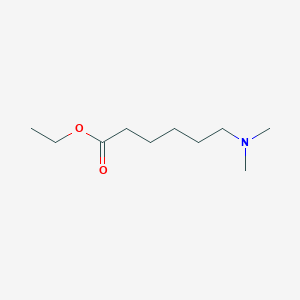
p-tolyl pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-tolyl pyrazine-2-carboxylate is an organic compound with the chemical formula C12H10N2O2 It is a derivative of pyrazinecarboxylic acid, where the carboxylic acid group is esterified with 4-methylphenol (p-cresol)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid, 4-methylphenyl ester typically involves the esterification of pyrazinecarboxylic acid with 4-methylphenol. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction proceeds under mild conditions and yields the desired ester.
Industrial Production Methods
Industrial production of pyrazinecarboxylic acid, 4-methylphenyl ester may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
p-tolyl pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Pyrazinecarboxylic acid.
Reduction: 4-methylphenyl alcohol.
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
p-tolyl pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of pyrazinecarboxylic acid, 4-methylphenyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. For example, pyrazine derivatives are known to inhibit bacterial growth by interfering with essential metabolic processes . The molecular targets and pathways involved can vary, but they often include key enzymes in bacterial biosynthesis pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinecarboxylic acid: The parent compound, which lacks the ester group.
2,3-Pyrazinedicarboxylic acid: A derivative with two carboxylic acid groups.
4-Methylpyrazine: A simpler derivative with a methyl group on the pyrazine ring.
Uniqueness
p-tolyl pyrazine-2-carboxylate is unique due to the presence of both the pyrazine ring and the esterified 4-methylphenyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets . The ester group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
132172-96-4 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
(4-methylphenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)16-12(15)11-8-13-6-7-14-11/h2-8H,1H3 |
InChI-Schlüssel |
YJPASBYDCPRNPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8766069.png)






![Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B8766101.png)
![N-[4-(3-chloro-propionyl)phenyl]acetamide](/img/structure/B8766121.png)

![2-(5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2]bipyridinyl-4-yl)ethylamine](/img/structure/B8766130.png)
